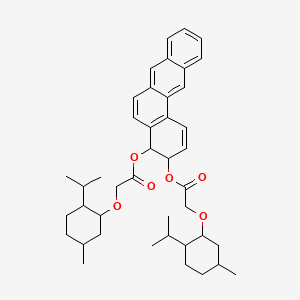
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) is a complex organic compound with the molecular formula C42H54O6 and a molecular weight of 654.887 g/mol . This compound is characterized by its unique structure, which includes a tetraphene core and two cyclohexyl acetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxy-3,4-dihydrobenzanthracene
- 1,2-Dihydroxy-1,2-dihydrochrysene
Comparison
Compared to these similar compounds, 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) exhibits unique structural features and chemical properties.
Properties
CAS No. |
80399-26-4 |
|---|---|
Molecular Formula |
C42H54O6 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
[4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-3,4-dihydrobenzo[a]anthracen-3-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate |
InChI |
InChI=1S/C42H54O6/c1-25(2)32-14-11-27(5)19-38(32)45-23-40(43)47-37-18-17-34-35(16-13-31-21-29-9-7-8-10-30(29)22-36(31)34)42(37)48-41(44)24-46-39-20-28(6)12-15-33(39)26(3)4/h7-10,13,16-18,21-22,25-28,32-33,37-39,42H,11-12,14-15,19-20,23-24H2,1-6H3 |
InChI Key |
OLHQPSXAMPODBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)OC2C=CC3=C(C2OC(=O)COC4CC(CCC4C(C)C)C)C=CC5=CC6=CC=CC=C6C=C53)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















